molecular formula C20H26BrClN2O7 B1144223 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt CAS No. 18656-96-7

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

Cat. No. B1144223
CAS RN: 18656-96-7
M. Wt: 521.79
InChI Key:
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Description

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a substrate for beta-glucuronidase (GUS), which is encoded by gusA, a widely used reporter gene . It is used in a variety of applications, including use in bacterial detection systems (e.g., E. coli) .


Molecular Structure Analysis

The empirical formula of this compound is C14H12BrClNNaO7 . The InChI string representation of its structure is [Na+].O[C@@H]1C@@HC@@HC([O-])=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .


Chemical Reactions Analysis

This compound is a substrate for the enzyme beta-glucuronidase. The enzyme cleaves it to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .


Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless solution .

Scientific Research Applications

Chromogenic Substrate for β-glucuronidase (GUS)

This compound is a chromogenic substrate for β-glucuronidase (GUS), an enzyme that cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product . This property makes it useful in various applications, as detailed below.

Lac Gene Detection Systems

The compound is ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications . It is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL .

Identification of lac+ Bacterial Colonies

The compound is used as a chromogenic substrate suitable for identification of lac+ bacterial colonies . The lac+ colonies can be easily distinguished by their blue color, which is a result of the enzymatic reaction.

Histochemistry

In histochemistry, the compound is used to detect the activity of the β-galactosidase enzyme . The resulting blue coloration helps in visualizing the location and activity of the enzyme in histological samples.

Bacteriology

In bacteriology, the compound is used to detect the presence and activity of the β-galactosidase enzyme . This can be particularly useful in studying bacterial metabolism and gene expression.

Chromogenic E. coli / Coliform Culture Media

The compound has been reported as a chromogenic substrate in a number of chromogenic E. coli / coliform culture media . The blue color produced upon enzymatic reaction allows for easy differentiation and identification of E. coli and other coliform bacteria.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAVZDZYVBJWCJ-CYRSAHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940106
Record name Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine

CAS RN

18656-96-7
Record name Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt help identify Escherichia coli in urine samples?

A1: 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate that specifically interacts with the enzyme β-glucuronidase. This enzyme is commonly produced by Escherichia coli []. When E. coli is present in a urine sample plated on media containing X-glucuronide, it hydrolyzes the substrate, releasing a colored compound. This color change allows for the visual identification and differentiation of E. coli colonies from other bacteria on the culture plate [].

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